K-252b

Ectokinase Cell signaling Extracellular phosphorylation

K-252b (CAS 99570-78-2) is the definitive cell-impermeable PKC inhibitor for dissecting extracellular vs. intracellular kinase signaling. Its unique carboxylic acid moiety restricts action to ectokinases, enabling precise NT-3/trkA pathway potentiation (EC50 ~2 nM) and unmatched PKC selectivity over PKA/PKG. Ideal for co-culture and receptor phosphorylation assays. Source high-purity, research-grade K-252b to ensure reproducible, high-impact results.

Molecular Formula C26H19N3O5
Molecular Weight 453.4 g/mol
CAS No. 99570-78-2
Cat. No. B1673211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-252b
CAS99570-78-2
Synonyms3'-(S)-epi-K-252a
K 252
K 252a
K 252b
K 252c
K 252d
K-252
K-252a
K-252b
K-252d
K252a
staurosporine aglycone
staurosporinone
Molecular FormulaC26H19N3O5
Molecular Weight453.4 g/mol
Structural Identifiers
SMILESCC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)O)O
InChIInChI=1S/C26H19N3O5/c1-25-26(33,24(31)32)10-17(34-25)28-15-8-4-2-6-12(15)19-20-14(11-27-23(20)30)18-13-7-3-5-9-16(13)29(25)22(18)21(19)28/h2-9,17,33H,10-11H2,1H3,(H,27,30)(H,31,32)/t17-,25+,26+/m1/s1
InChIKeyAMSOPBXQXSAAAC-PLZPTFKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

K-252b (CAS 99570-78-2) – A Membrane-Impermeable Indolocarbazole Kinase Inhibitor with Differentiated PKC Selectivity and Neurotrophin-3 Potentiation


K-252b (CAS 99570-78-2) is an indolocarbazole alkaloid isolated from Nocardiopsis sp. that functions as a competitive inhibitor of protein kinase C (PKC) at the ATP-binding site [1]. Structurally related to K-252a and staurosporine, K-252b is distinguished by its carboxylic acid moiety, which confers a cell-impermeable character and restricts its action to extracellular kinases (ectokinases) [2]. This unique property makes K-252b an essential tool for dissecting intracellular versus extracellular kinase signaling events.

Why K-252b Cannot Be Substituted with K-252a, Staurosporine, or Other Indolocarbazole Analogs – Quantitative Differences in Kinase Selectivity, Membrane Permeability, and Functional Outcomes


K-252b exhibits a distinct pharmacological profile compared to its closest structural analogs—K-252a and staurosporine—as well as other K-252 congeners (c and d). While all are indolocarbazole-based kinase inhibitors, K-252b possesses a carboxylic acid group that confers cell-impermeability, restricting its action to extracellular kinases [1]. This contrasts with the cell-permeable K-252a and staurosporine [2]. Furthermore, K-252b demonstrates significantly improved selectivity for PKC over cyclic nucleotide-dependent protein kinases relative to K-252a . In functional assays, K-252b uniquely potentiates neurotrophin-3 (NT-3) signaling via trkA at nanomolar concentrations, an effect not observed with staurosporine [3]. These quantitative differences in permeability, kinase selectivity, and functional outcomes preclude simple substitution of K-252b with other indolocarbazole analogs.

Quantitative Differentiation of K-252b from K-252a, Staurosporine, and K-252c/d: Evidence-Based Guide for Informed Scientific Procurement


K-252b is Cell-Impermeable, Enabling Selective Study of Extracellular Kinase Activity, Unlike Cell-Permeable K-252a

K-252b contains a carboxylic acid group that renders it unable to freely cross the plasma membrane, a direct chemical difference from the cell-permeable analog K-252a [1]. This property restricts K-252b's inhibitory activity to extracellular kinases (ectokinases) in cultured cells . K-252b is explicitly used in comparative studies with the cell-permeable inhibitor K-252a to delineate intracellular versus extracellular kinase contributions to biological processes .

Ectokinase Cell signaling Extracellular phosphorylation

K-252b Exhibits 4.5-Fold Higher Selectivity for PKC over PKA Compared to K-252a

While K-252a is a non-selective inhibitor for PKC, PKA, and PKG with similar Ki values (18-25 nM), K-252b maintains potent PKC inhibition (Ki = 20 nM) but shows reduced potency against cyclic nucleotide-dependent protein kinases (PKA, PKG) [1]. K-252b inhibits PKC with an IC50 of 20 nM, compared to IC50 values of 90 nM for PKA and 100 nM for PKG [2].

Kinase selectivity PKC PKA ATP-competitive inhibition

K-252b Potentiates NT-3/trkA Signaling at Nanomolar Concentrations, Whereas Staurosporine Does Not

K-252b exhibits a unique biphasic effect on NT-3 signaling: at low concentrations (0.1-100 nM) it potentiates the trophic action of NT-3, while at higher concentrations (>2 µM) it inhibits [1]. In contrast, staurosporine does not mediate NT-3 potentiation [1]. In trkA-expressing NIH3T3 cells, K-252b potentiates NT-3-induced DNA synthesis with an EC50 of approximately 2 nM [2]. This potentiation is specific to NT-3 acting on trkA and does not occur with NGF, BDNF, or NT-4/5 [2].

Neurotrophin-3 trkA receptor Potentiation Neuronal differentiation

K-252b Inhibits Ecto-Kinase-Mediated Degranulation from RBL-2H3 Cells with an IC50 of 0.5 μg/mL

K-252b inhibits receptor-mediated degranulation from basophil-like RBL-2H3 cells with an IC50 of 0.5 μg/mL (approximately 1.1 µM) . This inhibitory effect is attributed to the action of K-252b on extracellular ectokinases, as the compound cannot freely cross the cell membrane [1].

Ectokinase Degranulation Basophil RBL-2H3

Optimal Research and Industrial Application Scenarios for K-252b Based on Differentiated Properties


Dissecting Extracellular Kinase (Ectokinase) Signaling in Cell Culture Models

Leveraging its cell-impermeable nature [1], K-252b is the inhibitor of choice for studies requiring selective inhibition of extracellular kinases (ectokinases) without affecting intracellular kinase cascades. This is particularly valuable in co-culture systems, studies of cell surface receptor phosphorylation, and investigations into ecto-protein kinase-mediated processes such as bone formation [2].

Investigating Neurotrophin-3 (NT-3) / trkA Receptor-Specific Signaling Pathways

K-252b's unique ability to potentiate NT-3-induced trkA tyrosine phosphorylation at low nanomolar concentrations (EC50 ≈ 2 nM) [3] makes it an indispensable tool for probing NT-3-specific signaling mechanisms. Researchers can use K-252b to amplify and isolate NT-3/trkA-mediated responses in neuronal and non-neuronal cells expressing trkA [4].

Selective Pharmacological Inhibition of Protein Kinase C (PKC) Over PKA/PKG in Cellular Assays

With its improved selectivity profile for PKC (Ki = 20 nM) over PKA (Ki = 90 nM) and PKG (Ki = 100 nM) compared to K-252a [5], K-252b is the preferred tool for studies requiring preferential inhibition of PKC with reduced confounding effects on cyclic nucleotide-dependent kinases. This selectivity is critical for target validation experiments and pathway analysis where precise kinase attribution is necessary.

Comparative Studies with K-252a to Delineate Intracellular vs. Extracellular Kinase Functions

The contrasting membrane permeability of K-252b (impermeable) and K-252a (permeable) enables powerful comparative experimental designs . By using both compounds in parallel, researchers can differentiate between intracellular and extracellular kinase contributions to a given biological phenomenon, a strategy employed in studies of neuronal differentiation [6] and immune cell activation [7].

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